Eszopiclone D8 Eszopiclone D8 One of the isotopic labelled active stereoizomer imputies of Zopiclone, which is a GABAA receptor agonist and could be used as a sedative as well as hypnotic agent.
Brand Name: Vulcanchem
CAS No.: 1093385-24-0
VCID: VC0196740
InChI:
SMILES:
Molecular Formula: C17H9D8ClN6O3
Molecular Weight: 396.86

Eszopiclone D8

CAS No.: 1093385-24-0

Cat. No.: VC0196740

Molecular Formula: C17H9D8ClN6O3

Molecular Weight: 396.86

Purity: 0.95

* For research use only. Not for human or veterinary use.

Eszopiclone D8 - 1093385-24-0

CAS No. 1093385-24-0
Molecular Formula C17H9D8ClN6O3
Molecular Weight 396.86
Appearance White Solid
Melting Point 197-200 °C

Chemical Properties and Structure

Eszopiclone-D8 is characterized by specific chemical properties that make it suitable for its intended applications. Understanding these properties is essential for researchers working with this compound.

Structural Characteristics

The chemical structure of Eszopiclone-D8 maintains the core framework of eszopiclone while incorporating eight deuterium atoms at specific positions. The parent compound, eszopiclone, features a pyrrolo[3,4-b]pyrazine core with a chloropyridine substituent and a methylpiperazine carboxylate group. In Eszopiclone-D8, eight hydrogen atoms are replaced with deuterium atoms, specifically at positions 2, 2, 3, 3, 5, 5, 6, and 6 of the molecule .

Physical and Chemical Properties

Below is a comprehensive table outlining the key physical and chemical properties of Eszopiclone-D8:

PropertyValue
CAS Number1093385-24-0
Molecular FormulaC17H9D8ClN6O3
Molecular Weight396.86 g/mol
IUPAC Name(S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8
Synonyms[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-D8-1-carboxylate

All data in this table is derived from source .

Mechanism of Action

While Eszopiclone-D8 itself is primarily used as an analytical standard rather than a therapeutic agent, understanding the mechanism of action of the parent compound, eszopiclone, provides valuable context.

Pharmacological Target

Eszopiclone acts as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) receptor complex, specifically targeting benzodiazepine binding sites . This interaction enhances GABAergic neurotransmission, leading to sedative and hypnotic effects. The binding of eszopiclone to GABA receptors increases the frequency of chloride channel opening, resulting in hyperpolarization of neurons and subsequent central nervous system depression.

Selectivity Profile

Unlike benzodiazepines, which bind non-selectively to multiple GABA receptor subtypes, eszopiclone demonstrates some selectivity in its binding profile. This selectivity may contribute to its efficacy in promoting sleep while potentially minimizing certain side effects associated with broader GABA receptor activation.

Deuteration Effects on Pharmacodynamics

Pharmacokinetics

The pharmacokinetic properties of Eszopiclone-D8 are of particular interest in understanding the potential advantages of deuteration in pharmaceutical compounds. While specific pharmacokinetic data for Eszopiclone-D8 is limited in the available literature, the general principles of deuterium effects on drug metabolism can be applied, alongside known pharmacokinetic parameters of the parent compound.

Absorption and Distribution

The parent compound, eszopiclone, is rapidly absorbed following oral administration, with peak plasma concentrations achieved within approximately 1 hour . It demonstrates weak plasma protein binding (52-59%), suggesting minimal potential for drug interactions based on protein binding displacement . The blood-to-plasma ratio for eszopiclone is less than one, indicating no selective uptake by red blood cells .

For Eszopiclone-D8, these absorption and distribution characteristics would be expected to remain largely similar to the parent compound, as deuteration typically has minimal impact on these processes.

Metabolism and Deuterium Effects

Eszopiclone undergoes extensive metabolism by oxidation and demethylation, primarily mediated by CYP3A4 and CYP2E1 enzymes . The primary plasma metabolites are (S)-zopiclone-N-oxide and (S)-N-desmethyl zopiclone .

Deuteration can significantly affect the rate of metabolism, particularly when deuterium atoms are strategically placed at sites of metabolic vulnerability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break . This kinetic isotope effect can slow metabolic processes that involve the breaking of C-H bonds, potentially leading to:

  • Reduced rate of metabolism

  • Altered metabolic pathways

  • Extended half-life

  • Modified exposure levels

  • Potentially reduced formation of toxic metabolites

For Eszopiclone-D8, with deuterium atoms positioned at specific sites (2,2,3,3,5,5,6,6), the compound would likely demonstrate altered metabolic stability compared to eszopiclone, particularly if these positions are involved in key metabolic transformations.

Applications in Research and Analysis

Eszopiclone-D8 has specific applications in scientific research and analytical chemistry, serving as a valuable tool for researchers and laboratories.

Use as an Internal Standard

The primary application of Eszopiclone-D8 is as an internal standard in analytical and pharmacokinetic research . As a deuterated analog, it possesses nearly identical chemical properties to eszopiclone but can be distinguished by mass spectrometry due to its different molecular weight. This makes it ideal for:

  • Quantitative analysis of eszopiclone in biological samples

  • Method development and validation in pharmaceutical analysis

  • Quality control processes in pharmaceutical manufacturing

  • Therapeutic drug monitoring

The use of Eszopiclone-D8 as an internal standard improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of eszopiclone in complex matrices .

Pharmacokinetic Studies

In pharmacokinetic research, Eszopiclone-D8 serves as a reference compound for studying the absorption, distribution, metabolism, and excretion (ADME) properties of eszopiclone. The isotopic label allows researchers to distinguish between the administered compound and endogenous or previously administered substances, providing clear data on drug disposition.

Metabolic Research

Eszopiclone-D8 is valuable in metabolic studies, helping researchers identify and characterize metabolic pathways of eszopiclone. By comparing the metabolic profiles of eszopiclone and its deuterated analog, researchers can gain insights into the specific mechanisms of biotransformation and the impact of deuteration on metabolic stability.

Comparative Analysis with Parent Compound

A direct comparison between Eszopiclone-D8 and eszopiclone highlights the similarities and differences between these compounds, emphasizing the impact of deuteration.

Structural Comparison

The following table provides a comparative analysis of the key structural and physical properties of Eszopiclone-D8 and eszopiclone:

PropertyEszopicloneEszopiclone-D8
Molecular FormulaC17H17ClN6O3C17H9D8ClN6O3
Molecular Weight388.81 g/mol396.86 g/mol
Number of Hydrogen Atoms179 (plus 8 deuterium)
StereochemistryS-enantiomerS-enantiomer
Functional GroupsPyrrolo[3,4-b]pyrazine core, chloropyridine, methylpiperazine carboxylateIdentical to parent with D substitution

Information in this table is derived from sources and .

ParameterEszopiclonePotential Effect in Eszopiclone-D8
Absorption RateRapid (Tmax ~1 hour)Likely similar
Protein Binding52-59%Likely similar
Volume of Distribution89.9 LLikely similar
Metabolism RateExtensive by CYP3A4, CYP2C8, CYP2E1Potentially reduced at deuterated positions
Major Metabolites(S)-zopiclone-N-oxide, (S)-N-desmethyl zopiclonePotentially altered metabolite profile or reduced formation rate
Elimination Half-life~6 hoursPotentially extended

Data compiled from sources , , and .

Benefits of Deuteration in Pharmaceutical Compounds

The application of deuterium substitution in pharmaceutical compounds represents a growing area of interest in drug development. Understanding the broader context of deuteration benefits provides insight into the potential value of compounds like Eszopiclone-D8.

Enhanced Metabolic Stability

Deuteration can enhance metabolic stability by slowing reactions involving C-H bond breaking . This kinetic isotope effect can lead to reduced clearance and extended half-life of deuterated compounds compared to their non-deuterated counterparts. For Eszopiclone-D8, this could potentially translate to altered metabolic properties if used therapeutically.

Modified Metabolic Pathways

In some cases, deuteration can alter the relative importance of competing metabolic pathways, potentially reducing the formation of toxic or undesirable metabolites . This could theoretically enhance the safety profile of deuterated compounds compared to their non-deuterated analogs.

Improved Pharmacokinetic Properties

The altered metabolic stability of deuterated compounds can lead to more favorable pharmacokinetic properties, including:

  • More predictable exposure levels

  • Reduced peak-to-trough fluctuations

  • Potential for reduced dosing frequency

  • Decreased variability in drug response

These benefits have led to increasing interest in deuterated compounds for therapeutic applications, with deutetrabenazine becoming the first FDA-approved deuterated drug .

Analytical Advantages

Beyond potential therapeutic benefits, deuterated compounds like Eszopiclone-D8 offer significant advantages in analytical chemistry and drug development:

  • Improved accuracy in quantitative analysis

  • Enhanced sensitivity in trace analysis

  • Reliable internal standardization

  • Facilitated metabolite identification

These analytical applications represent the primary current use of Eszopiclone-D8 and similar deuterated compounds.

Current Research and Future Prospects

Research involving deuterated pharmaceutical compounds continues to expand, with implications for compounds like Eszopiclone-D8.

Analytical Method Development

Ongoing research focuses on optimizing analytical methods utilizing Eszopiclone-D8 as an internal standard. These efforts aim to improve sensitivity, specificity, and reproducibility in the quantitative analysis of eszopiclone in various matrices, including biological samples, pharmaceutical formulations, and environmental specimens.

Cost-Effectiveness Considerations

If developed as a therapeutic agent, Eszopiclone-D8 would need to demonstrate cost-effectiveness compared to the parent compound. The baseline cost-effectiveness of eszopiclone for the treatment of primary insomnia has been established in clinical studies, with an incremental cost per quality-adjusted life year (QALY) gained of approximately $5,000 when productivity costs are included, and $33,000 when these costs are excluded .

A deuterated version would need to demonstrate sufficient clinical advantages to justify potentially higher manufacturing costs associated with deuteration. These advantages might include reduced dosing frequency, improved safety, or enhanced efficacy.

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